molecular formula C17H27N3O B589260 3-Amino Ropivacaine CAS No. 247061-08-1

3-Amino Ropivacaine

Cat. No.: B589260
CAS No.: 247061-08-1
M. Wt: 289.4 g/mol
InChI Key: KMKVPTQSHPZTAQ-HNNXBMFYSA-N
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Description

3-Amino Ropivacaine is a metabolite of Ropivacaine, a long-acting amide-type local anesthetic . Research into this compound is primarily valuable in the fields of analytical chemistry, toxicology, and drug metabolism. Scientists utilize this compound as a critical reference standard for studying the metabolic pathways of Ropivacaine, which is known to be extensively metabolized in the liver, primarily via aromatic hydroxylation by the cytochrome P450 1A2 (CYP1A2) enzyme . The availability of this metabolite is essential for developing and validating sensitive analytical methods, such as mass spectrometry-based assays, to quantify drug and metabolite levels in plasma and other biological matrices. Furthermore, investigations involving this compound can provide insights into the pharmacokinetic profile, elimination half-life, and potential drug-drug interactions of the parent compound, as concomitant use with CYP1A2 inhibitors may alter its metabolism . Studies on metabolites like this compound are fundamental for a comprehensive understanding of a drug's disposition and safety profile in preclinical and clinical research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

247061-08-1

Molecular Formula

C17H27N3O

Molecular Weight

289.4 g/mol

IUPAC Name

(2S)-N-(3-amino-2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide

InChI

InChI=1S/C17H27N3O/c1-4-10-20-11-6-5-7-15(20)17(21)19-16-12(2)8-9-14(18)13(16)3/h8-9,15H,4-7,10-11,18H2,1-3H3,(H,19,21)/t15-/m0/s1

InChI Key

KMKVPTQSHPZTAQ-HNNXBMFYSA-N

SMILES

CCCN1CCCCC1C(=O)NC2=C(C=CC(=C2C)N)C

Isomeric SMILES

CCCN1CCCC[C@H]1C(=O)NC2=C(C=CC(=C2C)N)C

Canonical SMILES

CCCN1CCCCC1C(=O)NC2=C(C=CC(=C2C)N)C

Synonyms

(2S)-N-(3-Amino-2,6-dimethylphenyl)-1-propyl-2-piperidinecarboxamide

Origin of Product

United States

Chemical Synthesis and Derivatization

Synthetic Pathways to 3-Amino Ropivacaine (B1680718)

Due to the absence of direct literature detailing the synthesis of 3-Amino Ropivacaine, a plausible synthetic pathway can be conceptualized through a retrosynthetic analysis. This approach involves the synthesis of a key intermediate, 3-hydroxy-ropivacaine, followed by the conversion of the hydroxyl group to an amino functionality.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of this compound begins by identifying the key amide bond and the N-propyl group. Disconnecting the N-propyl group from the piperidine (B6355638) nitrogen reveals (S)-N-(2,6-dimethylphenyl)-3-aminopiperidine-2-carboxamide as a precursor. Further disconnection at the amide bond yields (S)-3-aminopiperidine-2-carboxylic acid and 2,6-dimethylaniline (B139824).

However, a more practical forward synthesis would likely involve introducing the 3-amino group at a later stage. A plausible strategy involves the synthesis of (S)-ropivacaine followed by hydroxylation at the 3-position of the piperidine ring to yield 3-hydroxy-ropivacaine, a known metabolite. t3db.canih.gov This intermediate can then be converted to this compound. The synthesis of the analogous compound, 3-hydroxybupivacaine, has been reported and can serve as a model for this approach. researchgate.net

The synthesis of the parent compound, Ropivacaine, typically starts from L-pipecolic acid. psu.edugoogle.comchemicalbook.com The synthesis involves the acylation of L-pipecolic acid to form the acid chloride, followed by condensation with 2,6-dimethylaniline to yield (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide. The final step is the N-alkylation with a propyl group to furnish Ropivacaine. psu.educhemicalbook.com

Optimization of Reaction Conditions and Yield

The optimization of reaction conditions is crucial for maximizing the yield and purity of each synthetic step.

For the initial synthesis of Ropivacaine, various methods have been explored. One approach involves the use of thionyl chloride for the acylation of L-pipecolic acid, followed by condensation with 2,6-dimethylaniline. psu.edu The N-alkylation is then carried out with n-propyl bromide. chemicalbook.com The use of ultrasound irradiation has been shown to improve reaction times and yields in the synthesis of Ropivacaine hydrochloride. psu.edu

The subsequent hydroxylation of Ropivacaine to 3-hydroxy-ropivacaine would likely involve enzymatic catalysis, mimicking its metabolic pathway, or stereoselective chemical hydroxylation methods. The conversion of the resulting 3-hydroxy-ropivacaine to this compound could be achieved through a variety of standard organic transformations. One common method is the Mitsunobu reaction, where the hydroxyl group is converted to an azide (B81097), followed by reduction to the amine. Alternatively, the alcohol can be converted to a good leaving group, such as a tosylate or mesylate, which can then be displaced by an azide or ammonia (B1221849) equivalent, followed by reduction if necessary. Optimization of these steps would involve screening different reagents, solvents, temperatures, and reaction times to achieve the highest possible yield and stereochemical fidelity.

Enantioselective Synthesis Strategies

Maintaining the (S)-configuration at the C2 position of the piperidine ring is critical. The use of (S)-pipecolic acid (L-pipecolic acid) as the starting material ensures the correct stereochemistry in the final product. oup.com Enantioselective total synthesis of ropivacaine has been achieved using chiral auxiliaries and asymmetric hydrogenation techniques. beilstein-journals.orgresearchgate.net For instance, an innovative method involves the anodic oxidation of a cyclic N-carbamate bearing a chiral auxiliary to generate an N-acyliminium ion, which is then trapped by a nucleophile with high stereoselectivity. beilstein-journals.orgresearchgate.net Such strategies could potentially be adapted for the synthesis of this compound, ensuring high enantiomeric purity.

Synthesis of Related 3-Substituted Ropivacaine Analogs

The synthesis of 3-substituted ropivacaine analogs would follow a similar strategy, starting from a suitably substituted piperidine precursor or by modifying an intermediate. For example, to synthesize analogs with different substituents at the 3-position, one could start with a 3-substituted piperidine-2-carboxylic acid derivative. Alternatively, the 3-hydroxy-ropivacaine intermediate could serve as a versatile scaffold for introducing various functionalities at the 3-position through nucleophilic substitution or other functional group interconversions. The synthesis of various ropivacaine analogs with substitutions on the phenyl ring or the piperidine N-alkyl group has been reported, demonstrating the feasibility of modifying the ropivacaine structure at different positions. researchgate.net

Characterization of Synthetic Intermediates and Final Compounds

The structural elucidation of all synthesized compounds is essential to confirm their identity and purity. This is achieved through a combination of spectroscopic techniques.

Spectroscopic Analysis for Structural Elucidation (e.g., NMR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for determining the structure of organic molecules. For this compound, the ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons of the 2,6-dimethylphenyl group, the protons of the propyl group, and the protons of the piperidine ring. The presence of the amino group at the 3-position would influence the chemical shifts of the adjacent protons on the piperidine ring. 2D NMR techniques such as COSY and HSQC would be invaluable in assigning the proton and carbon signals unambiguously. For comparison, the ¹H NMR spectrum of ropivacaine hydrochloride shows a multiplet for the aromatic protons around 7.14 ppm and distinct signals for the protons of the piperidine and propyl groups. sphinxsai.com

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular formula. Tandem mass spectrometry (MS/MS) would provide further structural information by analyzing the fragmentation of the parent ion. The fragmentation pattern of ropivacaine typically involves the cleavage of the amide bond and the loss of the propyl group. researchgate.net Similar fragmentation pathways would be expected for this compound, with additional fragments arising from the presence of the amino group. The multiple reaction monitoring (MRM) mode in LC-MS/MS is a highly sensitive and specific method for quantifying ropivacaine and its metabolites, and a similar approach could be developed for this compound. researchgate.net

Interactive Data Tables

Below are illustrative data tables for the characterization of Ropivacaine, which would be analogous to the data expected for this compound.

Table 1: Illustrative ¹H NMR Data for Ropivacaine Hydrochloride This table is based on published data for Ropivacaine hydrochloride and serves as a reference. sphinxsai.com

Chemical Shift (ppm)MultiplicityAssignment
0.99t-CH₂CH₂CH₃
1.88 - 1.96mPiperidine ring protons
2.23sAr-CH₃
2.40mPiperidine ring protons
3.16m-CH₂ CH₂CH₃
3.66mPiperidine ring protons
4.32mPiperidine ring proton (C2-H)
7.14mAromatic protons

Table 2: Illustrative Mass Spectrometry Data for Ropivacaine This table shows the expected m/z values for Ropivacaine and its potential fragments. researchgate.net

m/zInterpretation
275.2[M+H]⁺ of Ropivacaine
126.1Fragment corresponding to the piperidine moiety
121.1Fragment corresponding to the 2,6-dimethylaniline moiety

Stereochemical Analysis of Enantiomeric Purity

The stereochemical configuration of local anesthetics and their metabolites is of significant pharmacological importance. Ropivacaine is administered as the pure (S)-enantiomer, and maintaining this enantiomeric purity throughout its metabolic pathway is crucial. Research has therefore focused on developing and validating analytical methods to separate and quantify the enantiomers of ropivacaine and its primary metabolites. This section details the stereochemical analysis of 3-hydroxy-ropivacaine, a major metabolite of ropivacaine. It is important to note that scientific literature primarily refers to this metabolite as 3-hydroxy-ropivacaine, which results from aromatic hydroxylation, rather than "this compound". mdpi.commdpi.com

A key study investigated the potential for metabolic racemization of (S)-ropivacaine in humans, rats, dogs, and sheep. nih.gov This research involved the analysis of urine samples to determine the enantiomeric composition of ropivacaine and its two major metabolites, 3-hydroxy-ropivacaine and 2',6'-pipecoloxylidide (PPX). nih.gov

The analytical method employed was liquid chromatography using a chiral stationary phase. Specifically, a Chiral AGP (alpha-1-acid glycoprotein) column was used, which is known for its ability to separate enantiomers of various drug compounds. nih.govcore.ac.uk The method was validated to have a detection limit of less than 1% for the (+)-(R)-enantiomer of both ropivacaine and its metabolites. nih.gov The findings from this study were conclusive: no evidence of metabolic racemization was observed in any of the species tested. nih.gov This indicates that (S)-ropivacaine is not converted to its (R)-enantiomer during its metabolism to 3-hydroxy-ropivacaine. nih.gov

The primary analytical techniques for the chiral separation of local anesthetics like ropivacaine and its metabolites include High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE). scispace.comresearchgate.netmdpi.com HPLC methods most commonly utilize chiral stationary phases (CSPs) to achieve enantioseparation. researchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are frequently employed. For instance, a (3,5-dimethylphenylcarbamate) immobilized-type polysaccharide stationary phase has been successfully used for quantifying the enantiomeric purity of S-Ropivacaine. researchgate.netresearcher.life

Capillary electrophoresis offers an alternative with high efficiency and resolution. mdpi.com In CE, chiral selectors are typically added to the background electrolyte to facilitate the separation of enantiomers. Cyclodextrins and their derivatives are the most common chiral selectors used for local anesthetics. scispace.comnih.gov

The table below summarizes the research findings on the stereochemical analysis of 3-hydroxy-ropivacaine.

Analyte(s)Analytical MethodChiral Stationary Phase/SelectorSample MatrixKey FindingReference(s)
Enantiomers of ropivacaine, 3-hydroxy-ropivacaine, and 2',6'-pipecoloxylidide (PPX)Liquid ChromatographyChiral AGP columnUrine (human, rat, dog, sheep)No metabolic racemization of (S)-ropivacaine was detected. The method could detect <1% of the (R)-enantiomer. nih.gov

Pharmacological and Biochemical Investigations Pre Clinical

Mechanism of Action Studies at the Molecular Level

The primary mechanism of action for local anesthetics like Ropivacaine (B1680718) and its analogues is the blockade of voltage-gated sodium channels (VGSCs) in neuronal cell membranes. nih.govnih.govdrugbank.comnih.govt3db.ca This action prevents the influx of sodium ions necessary for the generation and propagation of action potentials, thereby blocking nerve conduction.

The interaction of local anesthetics with VGSCs is a complex process influenced by the compound's physicochemical properties and the conformational state of the channel. frontiersin.orgnih.gov

Local anesthetics are thought to access their binding site within the pore of the sodium channel from the intracellular side. frontiersin.orgnih.gov This requires the molecule to first cross the lipid-rich nerve membrane. The introduction of an amino group at the 3-position of the aromatic ring of Ropivacaine would alter its lipophilicity and pKa compared to the parent compound and its hydroxylated metabolite. These changes would, in turn, affect its ability to penetrate the cell membrane and its affinity for the binding site within the sodium channel.

The binding of local anesthetics to the sodium channel is state-dependent, with higher affinity for the open and inactivated states of the channel compared to the resting state. acs.org This "modulated receptor hypothesis" explains the use-dependent block observed with these drugs, where their effect is enhanced with more frequent nerve stimulation. frontiersin.org It is hypothesized that 3-Amino Ropivacaine would also exhibit this state-dependent binding, a characteristic feature of this class of drugs. Molecular modeling studies on similar compounds suggest that the protonated amine group is crucial for the electrostatic interactions with key amino acid residues within the channel pore. pnas.org

Table 1: Theoretical Binding Affinity of this compound to Different Sodium Channel States
Channel StateTheoretical Binding AffinityRationale
RestingLowConsistent with other local anesthetics, lower affinity for the closed channel conformation.
OpenHighIncreased access to the binding site when the channel is open.
InactivatedHighestConformational changes in the inactivated state are thought to increase the affinity of the binding site for local anesthetics.

The binding of this compound to VGSCs would be expected to produce a concentration-dependent and reversible decrease in the amplitude of the sodium current. This would manifest as a slowing of the rate of depolarization of the nerve membrane and an increase in the threshold for excitation. nih.govt3db.ca Studies on various Ropivacaine analogues have demonstrated differential effects on specific sodium channel subtypes (e.g., Nav1.2, Nav1.3, Nav1.5), which could influence the clinical profile of the drug. researchgate.net The specific effects of this compound on the kinetics of different sodium channel isoforms would require detailed patch-clamp electrophysiology studies.

Table 2: Predicted Effects of this compound on Sodium Ion Current Parameters
ParameterPredicted EffectMechanism
Peak Sodium CurrentDecreaseBlockade of the sodium channel pore, reducing the number of conducting channels.
Time to Peak CurrentNo significant changePrimarily affects the number of conducting channels, not the activation kinetics of individual channels.
Inactivation KineticsPotential alterationBinding to the inactivated state can stabilize this conformation, leading to a slower recovery from inactivation.
Recovery from InactivationProlongedThe drug needs to dissociate from the channel before it can return to the resting state, leading to a longer refractory period.

Ropivacaine is primarily metabolized in the liver by cytochrome P450 enzymes, specifically CYP1A2 to 3-hydroxy-ropivacaine and CYP3A4 to its N-dealkylated metabolite. nih.govnih.govhelsinki.fi The introduction of an amino group could alter the metabolic pathway of this compound. Furthermore, it is possible that this compound or its metabolites could act as inhibitors or inducers of these or other CYP450 enzymes, potentially leading to drug-drug interactions. medsafe.govt.nzmedscape.com An in-vitro screening against a panel of key drug-metabolizing enzymes would be necessary to characterize this profile.

Table 3: Hypothetical Enzyme Interaction Profile for this compound
Enzyme FamilyPredicted InteractionPotential Consequence
Cytochrome P450Substrate and/or inhibitorAltered pharmacokinetic profile and potential for drug-drug interactions.
EsterasesUnlikely substrateAs an amide-type local anesthetic, it is not expected to be significantly metabolized by esterases.

To assess the selectivity of this compound, non-clinical receptor ligand binding assays would be conducted. revvity.comindigobiosciences.commerckmillipore.commesoscale.comupenn.edu These assays screen the compound against a wide range of receptors, ion channels, and transporters to identify any off-target interactions. Local anesthetics have been shown to interact with various other receptors at higher concentrations, including G-protein coupled receptors and NMDA receptors. nih.gov Identifying any significant off-target binding is crucial for predicting potential side effects. The specific binding profile of this compound would depend on its unique three-dimensional structure and chemical properties.

Cellular and Subcellular Activity Studies

Investigations in Isolated Cell Systems

The entry of a drug into a cell and its subsequent distribution within subcellular compartments are critical determinants of its action. For local anesthetics like ropivacaine, cellular uptake is a key step in reaching their molecular targets. The efficiency of cellular uptake can be influenced by various factors, including the physicochemical properties of the drug and the characteristics of the cell membrane. dovepress.combeilstein-journals.org

Electrophysiological studies are crucial for understanding how local anesthetics modulate neuronal activity. acnp.org These techniques allow for the direct measurement of electrical events in neurons, providing insights into their function and communication. acnp.orgosf.ioresearchgate.net

Research on ropivacaine using the whole-cell patch-clamp technique in isolated dorsal root ganglion (DRG) neurons from rats has demonstrated its ability to modulate GABA-activated currents (IGABA). nih.gov In these studies, ropivacaine was found to enhance IGABA in a dose-dependent manner, suggesting an enhancement of pre-synaptic inhibition at the spinal cord level. nih.gov This action is considered a potential mechanism contributing to its anesthetic and analgesic effects. nih.gov Specifically, ropivacaine shifted the GABA dose-response curve upward, increasing the maximum response by approximately 153%. nih.gov

Furthermore, investigations into ropivacaine-induced contraction in isolated rat aortae have implicated the involvement of voltage-dependent potassium channels. nih.gov The contraction was enhanced by inhibitors of these channels, suggesting that ropivacaine's effects are, in part, modulated by its action on these ion channels. nih.gov

Experimental Setup Key Findings Potential Implication
Whole-cell patch-clamp on isolated rat DRG neuronsRopivacaine enhances GABA-activated currents (IGABA) in a dose-dependent manner. nih.govEnhancement of pre-synaptic inhibition at the spinal cord level, contributing to anesthesia and analgesia. nih.gov
Isometric tension measurements in isolated rat aortaeRopivacaine-induced contraction is attenuated by endothelial nitric oxide and involves the activation of voltage-dependent potassium channels. nih.govModulation of vascular tone through interaction with potassium channels.

Effects on Signal Transduction Pathways

Signal transduction pathways are complex cascades of molecular events that convert an extracellular signal into a specific cellular response. acs.orgmdpi.com Local anesthetics can influence these pathways, leading to a range of cellular effects beyond their primary channel-blocking activity.

Ropivacaine has been shown to modulate several key intracellular signaling cascades, often in a cell-type and context-dependent manner. These interactions can lead to effects on cell survival, proliferation, and inflammation.

Studies have demonstrated that ropivacaine can induce apoptosis (programmed cell death) and activate inflammatory signaling pathways in various cell types. nih.govresearchgate.net In human umbilical vein endothelial cells (HUVECs) and human placental trophoblasts, ropivacaine exposure led to the activation of caspase-3, nuclear factor-κB (NF-κB), and p38 mitogen-activated protein kinase (MAPK) pathways. nih.gov Conversely, it caused the dephosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2) and protein kinase B (Akt). nih.gov

In hepatocellular carcinoma cells, ropivacaine was found to promote apoptosis by damaging mitochondria and activating the caspase-3 signaling pathway. researchgate.net It was shown to interact with caspase-3, promote its cleavage, and stimulate the release of cytochrome C from mitochondria. researchgate.net Similarly, in bladder cancer cells, ropivacaine was found to inhibit the PI3K/AKT signaling pathway, leading to suppressed proliferation and invasion, and promotion of apoptosis and autophagy. researchgate.net

Cell Type Affected Pathway Observed Effect
Human Umbilical Vein Endothelial Cells (HUVECs) & Placental TrophoblastsCaspase-3, NF-κB, p38 MAPK (activated); ERK1/2, Akt (dephosphorylated) nih.govInduction of apoptosis and inflammatory responses. nih.gov
Hepatocellular Carcinoma CellsCaspase-3 signaling pathway (activated), mitochondrial damage researchgate.netPromotion of apoptosis. researchgate.net
Bladder Cancer CellsPI3K/AKT pathway (inhibited) researchgate.netInhibition of proliferation and invasion; promotion of apoptosis and autophagy. researchgate.net
Renal Cell Carcinoma CellslncRNA RMRP/EZH2/CCDC65 axis (regulated) nih.govSuppression of cell viability, migration, and invasion. nih.gov

The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response by activating inflammatory caspases and processing pro-inflammatory cytokines like IL-1β and IL-18. acs.orgfrontiersin.org Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases. frontiersin.org

Recent research has highlighted the anti-inflammatory potential of ropivacaine through its interaction with the NLRP3 inflammasome pathway. acs.orgnih.gov In a study using HUVECs exposed to high glucose, a condition known to induce endothelial dysfunction, ropivacaine treatment was found to prevent the activation of the NLRP3 inflammasome. acs.orgnih.gov This protective effect appeared to be mediated through the SIRT1 pathway. acs.orgnih.gov Ropivacaine significantly inhibited the high glucose-induced increase in the secretion of IL-1β and IL-18. acs.org These findings suggest that ropivacaine can exert anti-inflammatory effects by suppressing the activation of the NLRP3 inflammasome, a mechanism that could be relevant for conditions involving endothelial inflammation. acs.orgnih.gov

Cell Model Condition Effect of Ropivacaine Mediating Pathway
Human Umbilical Vein Endothelial Cells (HUVECs)High Glucose acs.orgnih.govInhibited activation of the NLRP3 inflammasome; suppressed IL-1β and IL-18 secretion. acs.orgnih.govSIRT1 pathway acs.orgnih.gov

Based on a thorough review of publicly available scientific literature, there is no information regarding a compound named "this compound." The primary and most studied metabolite of Ropivacaine is 3-hydroxy-ropivacaine. nih.govnih.gov

Therefore, it is not possible to provide an article on the "" of "this compound" as the requested information does not exist in published research.

All scientific and pharmacological data related to the breakdown of Ropivacaine focus on its hydroxylated and N-dealkylated metabolites. nih.govdrugbank.com Specifically, Ropivacaine is extensively metabolized in the liver, primarily through aromatic hydroxylation by the cytochrome P450 enzyme CYP1A2 to form 3-hydroxy-ropivacaine, and to a lesser extent, by CYP3A4 via N-dealkylation to 2',6'-pipecoloxylidide (PPX). nih.gov Other minor metabolites that have been identified include 4-hydroxy-ropivacaine and 3-hydroxy-N-dealkylated (3-OH-PPX) and 4-hydroxy-N-dealkylated (4-OH-PPX) metabolites. nih.gov

Pharmacological activity has been noted for some of these metabolites, such as unbound PPX, 3-hydroxy-ropivacaine, and 4-hydroxy-ropivacaine, but this activity is less potent than that of the parent compound, Ropivacaine. nih.govdrugs.com

Given the absence of any scientific data on "this compound," the requested article outline cannot be fulfilled.

Metabolic Pathways and Biotransformation Studies Pre Clinical

Identification and Characterization of Metabolites of 3-Amino Ropivacaine (B1680718)

Ropivacaine undergoes extensive metabolism, resulting in several identifiable metabolites. The primary metabolite is 3-hydroxy-ropivacaine (3-OH-ropivacaine), formed through aromatic hydroxylation. drugbank.commdpi.comontosight.ai Another significant metabolite is the N-dealkylated compound, 2',6'-pipecoloxylidide (PPX). drugbank.comnih.gov

Other metabolites that have been identified, though typically in smaller quantities, include 4-hydroxy-ropivacaine (4-OH-ropivacaine), 3-hydroxy-N-dealkylated ropivacaine (3-OH-PPX), 4-hydroxy-N-dealkylated ropivacaine (4-OH-PPX), and 2-hydroxy-methyl-ropivacaine. drugbank.commdpi.comnih.gov While identified, 2-hydroxy-methyl-ropivacaine has not been quantified. drugbank.comnih.gov Studies in human volunteers have shown that after a single intravenous dose, conjugated 3-OH-ropivacaine is the major metabolite found in urine. nih.gov

Unbound forms of PPX, 3-hydroxy-ropivacaine, and 4-hydroxy-ropivacaine have demonstrated pharmacological activity in animal models, although this activity is less than that of the parent compound, ropivacaine. drugbank.comnih.gov In plasma samples from human volunteers, the concentrations of these metabolites were generally low, often at or below the lower limit of quantification. nih.gov

Enzymatic Biotransformation Profiling in Liver Microsomes

The biotransformation of ropivacaine is primarily carried out by the cytochrome P450 (CYP) enzyme system in the liver. helsinki.fiontosight.ai In vitro studies using human hepatic microsomes have been crucial in identifying the specific isoenzymes involved in its metabolism. nih.gov

Role of Cytochrome P450 Isoenzymes (e.g., CYP1A2, CYP3A4) in Metabolism

The two main CYP isoenzymes responsible for ropivacaine metabolism are CYP1A2 and CYP3A4. mdpi.comnih.govnih.gov

CYP3A4: This isoenzyme is mainly involved in the N-dealkylation of ropivacaine to form PPX. mdpi.comnih.govnih.gov While CYP3A4 contributes to ropivacaine's metabolism, its role is considered minor compared to CYP1A2. nih.gov Inhibition of CYP3A4 with ketoconazole (B1673606) results in only a small decrease in ropivacaine clearance. nih.gov In human intestinal tissue, CYP3A4 is involved in the metabolism of ropivacaine to PPX, with this activity being more pronounced in the jejunum than in the ileum. oup.com

The following table summarizes the key enzymes and their metabolic products:

Enzyme Primary Metabolic Pathway Resulting Metabolite
CYP1A2 Aromatic Hydroxylation 3-hydroxy-ropivacaine
CYP3A4 N-dealkylation 2',6'-pipecoloxylidide (PPX)

Conjugation Pathways

Following the initial phase of metabolism (oxidation), the metabolites of ropivacaine can undergo conjugation. The major metabolite, 3-OH-ropivacaine, is excreted in the urine primarily in its conjugated form. nih.gov After a single intravenous dose in human volunteers, approximately 37% of the dose was excreted in the urine as both free and conjugated 3-hydroxy ropivacaine. fda.govt3db.ca

In Vitro Metabolic Stability and Reaction Phenotyping

In vitro metabolic stability assays are crucial for predicting a compound's behavior in vivo. nuvisan.com These assays typically involve incubating a drug candidate with liver microsomes or hepatocytes to determine its rate of degradation. nuvisan.com The results are often expressed as the in vitro half-life (t1/2) and intrinsic clearance (CLint), which can then be used to estimate in vivo pharmacokinetic parameters. if-pan.krakow.pl

For ropivacaine, in vitro studies have established that it is extensively metabolized. helsinki.finih.gov Reaction phenotyping has identified CYP1A2 and CYP3A4 as the key enzymes in its biotransformation. nih.gov The formation of 3'-OH-ropivacaine and PPX in human hepatic microsomes shows a strong correlation with the levels of CYP1A2 and CYP3A4, respectively. nih.gov

Disposition Studies in Non-Human Biological Systems

Disposition studies in animal models provide valuable insights into the excretion pathways and patterns of a drug and its metabolites.

Excretion Pathways and Metabolite Excretion Patterns

Studies in animal models, such as sheep, have been used to understand the disposition of ropivacaine. nih.gov These studies show that after administration, ropivacaine and its metabolites are primarily excreted through the kidneys. nih.govnih.gov

In human studies, following intravenous administration, approximately 86% of a ropivacaine dose is recovered in the urine, with only about 1% being the unchanged parent drug. nih.govnih.gov The majority of the excreted substance consists of metabolites. The primary metabolite excreted in the urine is conjugated 3-OH-ropivacaine, accounting for a significant portion of the administered dose. nih.gov Other metabolites like PPX and 3-OH-PPX are also found in the urine, but in smaller amounts. nih.gov Fecal excretion accounts for a smaller portion of the total elimination. nih.gov

The table below details the urinary excretion of ropivacaine and its metabolites in humans after a single intravenous dose. nih.gov

Compound Percentage of Dose Excreted in Urine
Unchanged Ropivacaine 1 ± 0.6%
Conjugated 3-OH-ropivacaine 37 ± 3%
4-OH-ropivacaine < 1%
PPX 2%
3-OH-PPX 3%
2-OH-methyl-ropivacaine ~4-15% (tentatively identified)

Tissue Distribution in Animal Models

Preclinical studies, particularly in rat models, have provided insights into how Ropivacaine and its primary metabolite, 3-hydroxy-ropivacaine, are distributed throughout the body. Following plane block anesthesia in rats, the concentrations of both compounds were measured in various tissues. researchgate.net

The results indicated a clear tissue affinity for both Ropivacaine and 3-hydroxy-ropivacaine, with the highest concentrations of the parent drug found in the liver and kidneys. researchgate.net This distribution pattern is consistent with the liver being the primary site of metabolism and the kidneys being the main organ of excretion. mdpi.comresearchgate.net Pharmacokinetic studies in animals have frequently utilized samples from various biological fluids and tissues, with brain tissue being a common matrix for analysis. frontiersin.org

A study involving plane block anesthesia in rats provided specific data on the mean concentrations of 3-hydroxy-ropivacaine found in different tissues. researchgate.net

Below is an interactive table summarizing the mean tissue concentrations observed in the rat model.

Note: While the study researchgate.net confirmed distribution to these tissues, the specific mean concentration values were not detailed in the provided search snippets.

Protein Binding Characteristics in Biological Matrices

The extent to which a drug binds to plasma proteins is a critical determinant of its pharmacological activity, as only the unbound fraction is free to exert its effects. For the parent compound, Ropivacaine, it is well-established that it is highly bound to plasma proteins. fda.govnih.govnih.govdrugbank.com

Approximately 94% of Ropivacaine in the plasma is bound, primarily to α1-acid glycoprotein (B1211001). fda.govnih.govnih.govdrugbank.com During continuous epidural infusion, an increase in the total plasma concentration of Ropivacaine has been observed, which is linked to a postoperative rise in α1-acid glycoprotein levels. fda.govnih.govfda.gov Importantly, the variations in the concentration of the unbound, and therefore pharmacologically active, Ropivacaine are less pronounced than the variations in the total plasma concentration. fda.govfda.gov

Direct and specific protein binding data for the 3-hydroxy-ropivacaine metabolite are less extensively documented in the available literature. However, it is known that the unbound forms of the metabolites, including 3-hydroxy-ropivacaine, possess pharmacological activity, albeit less than that of Ropivacaine. drugbank.comfda.gov This implies that a fraction of the metabolite remains unbound in the plasma. For the other major metabolite, PPX, studies have shown that its mean unbound concentration was approximately 7 to 9 times higher than that of unbound Ropivacaine following continuous epidural infusion. fda.gov This suggests that the metabolites may have different protein binding characteristics compared to the parent drug.

Analytical and Bioanalytical Method Development for Research

Development of Quantification Methods in Complex Biological Matrices

Quantifying 3-Hydroxy Ropivacaine (B1680718) and its parent drug, Ropivacaine, in biological matrices such as plasma, serum, and cerebrospinal fluid presents analytical challenges due to the complexity of these samples and the typically low concentrations of the analytes. nih.govnih.gov

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique for the biomonitoring of Ropivacaine and 3-Hydroxy Ropivacaine. researchgate.netnih.gov Its high sensitivity, selectivity, and accuracy make it the method of choice for research and clinical applications. researchgate.netmdpi.comresearchgate.net

Method development typically involves optimizing both the chromatographic separation and the mass spectrometric detection. frontiersin.org Reversed-phase chromatography is commonly employed, using C18 or similar columns to separate the analytes from matrix components. nih.gov Gradient elution with a mobile phase consisting of an aqueous component (often containing an acid like formic acid) and an organic solvent (typically acetonitrile) is used to achieve efficient separation in a short runtime. frontiersin.orgnih.gov

Detection is performed in multiple reaction monitoring (MRM) mode, which provides excellent selectivity. nih.govfrontiersin.org This involves monitoring the transition of a specific precursor ion (the protonated molecule, [M+H]⁺) to a characteristic product ion for each analyte. For Ropivacaine, a common transition is m/z 275.1 → m/z 126.1, while for 3-Hydroxy Ropivacaine, the transition is m/z 291.1 → m/z 126.1. frontiersin.orgnih.gov An isotopically labeled internal standard, such as Ropivacaine-d7, is often used to ensure accuracy. nih.gov

Table 1: Examples of LC-MS/MS Parameters for Ropivacaine and 3-Hydroxy Ropivacaine Analysis

ParameterStudy 1 frontiersin.orgnih.govStudy 2 nih.gov
Analytical ColumnGemini NX-18, 3.0 × 100 mm, 3 µmNot Specified (UPLC-MS/MS)
Mobile PhaseA: 0.05% Formic Acid in Water B: AcetonitrileNot Specified
ElutionGradientGradient
Flow Rate0.4 mL/minNot Specified
Detection ModeMultiple Reaction Monitoring (MRM)Multiple Reaction Monitoring (MRM)
Ropivacaine Transition (m/z)275.1 → 126.1275.3 → 126.2
3-OH-Ropivacaine Transition (m/z)291.1 → 126.1291.0 → 126.0
Internal StandardRopivacaine-d7Unspecified
Retention Time (Ropivacaine)5.0 minNot Specified
Retention Time (3-OH-Ropivacaine)4.65 minNot Specified

Effective sample preparation is critical to remove interfering substances from the biological matrix, such as proteins and salts, which can suppress the analyte signal in the mass spectrometer and shorten the life of the analytical column. diva-portal.orgsigmaaldrich.com The primary goals are to isolate the analytes of interest and concentrate them into a clean solvent suitable for injection into the LC-MS/MS system. sigmaaldrich.com

Protein Precipitation (PPT) is a simple and rapid technique often used for its high-throughput capabilities. nih.govmdpi.com It involves adding a water-miscible organic solvent, such as acetonitrile, to the plasma or serum sample. frontiersin.org This denatures and precipitates the proteins, which are then removed by centrifugation, leaving the analytes in the supernatant for analysis. nih.govfrontiersin.orgfrontiersin.org

Solid Phase Extraction (SPE) is a more selective and powerful cleanup technique. sigmaaldrich.com It utilizes a solid sorbent packed into a cartridge or plate to bind either the analytes or the interfering components. sigmaaldrich.com For Ropivacaine and its metabolites, various SPE strategies have been developed, including:

Reversed-Phase SPE: Using C8 or C18 sorbents. nih.gov

Molecularly Imprinted Polymer (MIP) SPE: This highly selective technique uses polymers created with a template molecule that is structurally analogous to Ropivacaine, resulting in specific binding sites for the analyte and its close structures. nih.govresearchgate.net This allows for very clean sample extracts. nih.gov

Microextraction in Packed Syringe (MEPS): A miniaturized form of SPE where a small amount of sorbent is packed into a syringe, allowing for the rapid, automated, and online processing of small sample volumes. researchgate.netdiva-portal.org

Liquid-Liquid Extraction (LLE) has also been used, where analytes are partitioned from the aqueous biological sample into an immiscible organic solvent, such as ethyl acetate. nih.gov

Table 2: Comparison of Sample Preparation Techniques

TechniquePrinciplePrimary AdvantageReference
Protein PrecipitationPrecipitation of matrix proteins with an organic solvent.Fast, simple, high-throughput. nih.govfrontiersin.org
Solid Phase Extraction (SPE)Selective retention of analytes on a solid sorbent, followed by elution.High selectivity and cleaner extracts. nih.govsigmaaldrich.com
Liquid-Liquid Extraction (LLE)Partitioning of analytes between two immiscible liquid phases.Effective for certain matrices and analytes. nih.gov

Validation of Analytical Methods for Research Application

For a bioanalytical method to be used in research, it must undergo rigorous validation to demonstrate its reliability, reproducibility, and accuracy for its intended purpose. nih.govfrontiersin.org Validation is performed according to guidelines from regulatory bodies like the FDA and EMA. frontiersin.org

Sensitivity is determined by the lower limit of quantification (LLOQ), which is the lowest concentration of the analyte in a sample that can be determined with acceptable precision and accuracy. nih.govnih.gov For 3-Hydroxy Ropivacaine and Ropivacaine, highly sensitive LC-MS/MS methods have achieved LLOQs in the low ng/mL to sub-ng/mL range. nih.govnih.gov

Selectivity is the ability of the method to differentiate and quantify the analytes in the presence of other components in the sample, including metabolites, endogenous matrix components, and co-administered drugs. nih.gov Selectivity is assessed by analyzing blank matrix samples from multiple sources to ensure no significant interfering peaks are present at the retention times of the analytes and internal standard. frontiersin.orgnih.gov The MRM detection mode of tandem mass spectrometry provides a high degree of selectivity. researchgate.net

Table 3: Reported Sensitivity and Linearity for Ropivacaine and 3-Hydroxy Ropivacaine

AnalyteMatrixLLOQLinear RangeReference
RopivacainePlasma0.5 ng/mL0.5 - 1000 ng/mL nih.gov
3-OH-RopivacainePlasma1.0 ng/mL1.0 - 1000 ng/mL nih.gov
RopivacaineCerebrospinal Fluid0.2 ng/mL0.2 - 2000 ng/mL nih.gov
3-OH-RopivacaineCerebrospinal Fluid0.2 ng/mL0.2 - 2000 ng/mL nih.gov
RopivacainePlasma2.5 nmol/LNot Specified nih.gov

Accuracy refers to the closeness of the mean test results obtained by the method to the true concentration of the analyte. It is typically expressed as the percentage of the nominal concentration. nih.govPrecision , or reproducibility, measures the closeness of agreement among a series of measurements from the same sample. It is assessed at two levels: intra-run (repeatability) and inter-run (intermediate precision), and is expressed as the relative standard deviation (RSD) or coefficient of variation (CV). nih.govnih.gov

Validation studies demonstrate these parameters by analyzing quality control (QC) samples at multiple concentration levels across the calibration range. nih.gov For bioanalytical methods, the acceptance criteria are typically that the mean accuracy value should be within ±15% of the nominal value (±20% at the LLOQ), and the precision (RSD) should not exceed 15% (20% at the LLOQ). frontiersin.orgnih.gov

Table 4: Example of Accuracy and Precision Data for 3-Hydroxy Ropivacaine

Validation ParameterMatrixFindingReference
Intra-day Precision (%RSD)Cerebrospinal Fluid< 11% nih.gov
Inter-day Precision (%RSD)Cerebrospinal Fluid< 7% nih.gov
Accuracy RangeCerebrospinal Fluid87% - 107% nih.gov
Inter-run Precision (%CV)PlasmaWithin ±15% acceptance limit nih.gov
Inter-run AccuracyPlasmaWithin ±15% acceptance limit nih.gov

Advanced Imaging and Detection Techniques for Spatial Distribution

While LC-MS/MS provides quantitative data from homogenized biological fluids and tissues, it does not preserve information about the spatial distribution of a compound within a tissue. frontiersin.orgfrontiersin.org Advanced imaging techniques can visualize where a drug and its metabolites are located, providing critical insights for pharmacology and toxicology. frontiersin.orgnih.gov

Autoradiography has been used to analyze the distribution of Ropivacaine. nih.gov This technique involves administering a radiolabeled version of the drug (e.g., ³H-Ropivacaine) to an animal model. Thin sections of tissues are then exposed to film or an imaging plate, which detects the radioactivity and creates an image showing the drug's location. nih.gov

Mass Spectrometry Imaging (MSI) is a powerful, label-free technology that maps the spatial distribution of hundreds to thousands of molecules, including drugs and metabolites, directly from the surface of a tissue section. frontiersin.org MSI generates ion images that show the location and relative abundance of specific compounds. This technique avoids the need for tissue homogenization, thus providing a comprehensive understanding of a drug's distribution in heterogeneous tissues. frontiersin.org While specific MSI studies focusing on 3-Hydroxy Ropivacaine are not widely published, the technique's proven ability to map small molecule drugs makes it a highly promising tool for future research into the tissue-specific localization and metabolism of Ropivacaine. frontiersin.orgnih.gov

Mass Spectrometry Imaging for Compound Distribution

Mass Spectrometry Imaging (MSI) is a powerful analytical technique that visualizes the spatial distribution of molecules directly from tissue sections. This method combines the specificity of mass spectrometry with the spatial information of microscopy, providing a label-free approach to map the localization of drugs, metabolites, lipids, and proteins within a biological sample. nih.govwaters.com Among the various MSI techniques, Desorption Electrospray Ionization Mass Spectrometry Imaging (DESI-MSI) is a prominent ambient ionization method that allows for the analysis of unmodified tissue samples with minimal preparation. nih.govcreative-biostructure.com

DESI-MSI operates by directing a stream of charged solvent droplets onto the surface of a tissue section. columbia.edu This process desorbs and ionizes molecules from the surface, which are then introduced into the mass spectrometer for analysis. creative-biostructure.com By systematically scanning the tissue surface, a molecular map is generated, revealing the distribution of specific compounds based on their mass-to-charge ratio. This technique is particularly valuable in pharmaceutical research for understanding drug distribution and metabolism at the site of action. nih.gov

The application of DESI-MSI in studying the distribution of a compound like 3-Amino Ropivacaine would involve the analysis of tissue sections from non-clinical models following administration. The high specificity of mass spectrometry allows for the differentiation of the parent drug, Ropivacaine, from its metabolites, including this compound, provided their mass-to-charge ratios are distinct. This enables the simultaneous visualization of the distribution of multiple related compounds within a single experiment.

Research Findings:

A hypothetical application of DESI-MSI to study the distribution of this compound would likely involve the parameters outlined in the table below.

ParameterDescriptionExample Value/Setting
Ionization TechniqueThe method used to generate ions from the sample surface.Desorption Electrospray Ionization (DESI)
Mass AnalyzerThe component of the mass spectrometer that separates ions based on their mass-to-charge ratio.Quadrupole Time-of-Flight (Q-TOF)
Tissue PreparationThe method of preparing the biological tissue for analysis.Cryo-sectioning of frozen tissue samples
Spatial ResolutionThe smallest distance between two points that can be distinguished.50-200 µm
Monitored Ions (m/z)The mass-to-charge ratios of the ions of interest.Hypothetical m/z for this compound and other relevant metabolites

Radiotracer Techniques for In Vivo Distribution (non-clinical)

Radiotracer techniques are a cornerstone of non-clinical in vivo research, providing a highly sensitive method to track the biodistribution, pharmacokinetics, and metabolism of a compound. ansto.gov.au These methods involve labeling the molecule of interest, such as this compound, with a radioactive isotope. The distribution of the radiolabeled compound can then be visualized and quantified in real-time within a living organism using imaging modalities like Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT). wikipedia.org

The process begins with the synthesis of a radiolabeled version of the compound, where a stable atom is replaced with a radioisotope. wikipedia.org Common isotopes used in drug development studies include Carbon-14 (¹⁴C), Tritium (³H), and for imaging purposes, positron-emitters like Fluorine-18 (¹⁸F) or Carbon-11 (¹¹C). harvard.edu Once the radiolabeled compound is administered to a non-clinical model, its journey through the body can be tracked.

Biodistribution studies often involve the collection of tissues at various time points to quantify the concentration of the radiotracer in different organs, providing a detailed picture of where the compound and its metabolites accumulate. ansto.gov.au This information is critical for understanding the compound's potential efficacy and for identifying any unforeseen accumulation in non-target tissues.

Research Findings:

Specific in vivo distribution studies of this compound using radiotracer techniques are not extensively documented in publicly available literature. However, the general methodology is widely applied in the study of local anesthetics and their metabolites. For example, radiolabeled analogs of local anesthetics have been used to investigate their binding to specific channels and their distribution in various tissues. harvard.edu

The development of a radiotracer for this compound would enable non-invasive imaging studies to determine its in vivo fate. A hypothetical study design for investigating the biodistribution of radiolabeled this compound is presented in the table below.

ParameterDescriptionExample Approach
RadiolabelingThe process of incorporating a radioisotope into the compound.Synthesis of [¹⁴C]-3-Amino Ropivacaine or [¹⁸F]-fluoroethyl-3-Amino Ropivacaine
Imaging ModalityThe technique used to detect the radiotracer in vivo.Positron Emission Tomography (PET) for positron-emitting isotopes
Non-clinical ModelThe animal species used for the in vivo study.Sprague-Dawley rat
Data CollectionThe method of acquiring distribution data.Dynamic PET scanning over a set period post-administration and/or ex vivo tissue counting
Pharmacokinetic AnalysisThe modeling of the absorption, distribution, metabolism, and excretion of the compound.Calculation of uptake in key organs (e.g., liver, kidneys, brain) as a percentage of the injected dose per gram of tissue (%ID/g)

Structure Activity Relationship Sar Studies and Molecular Design

Computational Chemistry and Molecular Modeling

Computational techniques are indispensable tools in modern drug discovery, offering insights into molecular interactions that are often difficult to observe experimentally. For 3-Amino Ropivacaine (B1680718) and its analogs, these methods elucidate the intricacies of target binding and guide the design of more potent and selective molecules.

Ligand-Protein Docking Simulations for Target Binding

Ligand-protein docking simulations are employed to predict the preferred orientation and binding affinity of a ligand to its molecular target. The primary targets for local anesthetics are voltage-gated sodium channels (Nav). chemrxiv.orgnih.gov Docking studies for ropivacaine analogs into the crystal structures of these channels, such as Nav1.7, help to delineate the structural requirements for binding. researchgate.netresearchgate.net

These simulations typically reveal that the binding of ropivacaine derivatives occurs within the channel's pore, a site accessible from the intracellular side. chemrxiv.org Key interactions that stabilize the ligand-receptor complex include hydrophobic interactions between the aromatic ring of the anesthetic and nonpolar amino acid residues in the S6 segment of the channel, as well as hydrogen bonds. researchgate.netsciforum.net The ionizable amino group is also a critical fragment, capable of forming cation-pi interactions with aromatic amino acids of the receptor. sciforum.netmdpi.com For instance, docking studies of ropivacaine analogues have identified specific binding energies, with values around -6.4 kcal/mol indicating strong affinity for the channel. researchgate.netresearchgate.net The validation of these docking protocols is often performed by redocking a known ligand into its co-crystallized protein structure to ensure the method can accurately reproduce the experimental binding mode. researchgate.net

Molecular Dynamics Simulations to Elucidate Interactions

Following docking, molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, offering insights into the stability and nature of the interactions over time. mdpi.com All-atom MD simulations, often performed using software like AMBER, are used to study ropivacaine analogs complexed with Nav channels. researchgate.netresearchgate.net These simulations, which can span hundreds of nanoseconds, track the movements of every atom in the system, allowing for the analysis of key parameters. nih.gov

Analysis of the root-mean-square deviation (RMSD) of the ligand and protein backbone indicates the stability of the binding pose. researchgate.netmdpi.com Low RMSD values suggest a stable complex. mdpi.com Additionally, root-mean-square fluctuation (RMSF) analysis identifies the flexibility of specific residues, highlighting which parts of the protein are most affected by ligand binding. researchgate.net Other parameters like the solvent accessible surface area (SASA) and radius of gyration (Rg) further characterize the conformational changes and compactness of the complex. researchgate.net For ropivacaine analogs, MD simulations have confirmed stable binding within the Nav channel, reinforcing the predictions from docking studies. researchgate.netresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. uestc.edu.cn For local anesthetics, QSAR models help identify the key molecular descriptors that govern their potency. nih.govrsc.org

A general QSAR model is considered statistically significant if its coefficient of determination (r²) is greater than 0.6 and its cross-validated coefficient (q² or r²(CV)) is over 0.5. mdpi.comresearchgate.net Studies on derivatives of compounds like 3-amino-benzo-[d]-isothiazole have shown that properties such as polarizability and polarity have a positive influence on local anesthetic activity. nih.gov In contrast, certain structural features, like the presence of aromatic C-H groups, can have a negative impact. nih.gov While a specific QSAR model for 3-Amino Ropivacaine is not detailed in the available literature, the principles derived from studies of similar local anesthetics are applicable. rsc.org These models are crucial for predicting the activity of newly designed compounds, thereby prioritizing synthetic efforts towards the most promising candidates. rsc.orgmdpi.com

Rational Design of Novel this compound Derivatives

The insights gained from SAR and computational studies fuel the rational design of new chemical entities. By systematically modifying the structure of this compound, researchers can fine-tune its pharmacological properties.

Impact of Substituent Modifications on Biochemical Activity

The chemical structure of local anesthetics like ropivacaine generally consists of a lipophilic aromatic ring, an intermediate amide or ester linkage, and a hydrophilic amine group. nih.goveditorum.ru Modifications to any of these parts can significantly alter biochemical activity.

Previous research on ropivacaine analogs has focused on altering the substituents on the phenyl group or the N-alkyl group on the piperidine (B6355638) ring. researchgate.netnih.gov For example, replacing the methyl groups on the aromatic ring with trifluoromethyl or halogen atoms has been shown to reduce the intensity and duration of the anesthetic effect. nih.gov The nature of the N-alkyl substituent also plays a critical role; while methyl and ethyl groups on the piperidine nitrogen resulted in no anesthetic effect in one study of pyrrolidone-based analogs, longer chains like n-butyl or n-pentyl were more effective. nih.gov The position of substituents on the aromatic ring is also crucial, with SAR analysis indicating that an o-methyl group often results in the best biological activity. nih.gov This systematic modification allows for the optimization of properties to enhance potency and duration of action.

Table 1: Effect of Substituent Modifications on Local Anesthetic Activity of Ropivacaine Analogs This table is a representative example based on general findings in the literature for local anesthetic analogs, as specific data for a range of this compound derivatives is not publicly available.

Parent Compound Modification Position of Modification Observed Effect on Activity
RopivacaineReplace -CH₃ with -CF₃Aromatic Ring (ortho)Decreased potency and duration nih.gov
RopivacaineReplace -CH₃ with HalogenAromatic Ring (ortho)Decreased potency and duration nih.gov
Ropivacaine AnalogChange N-Alkyl from Propyl to Methyl/EthylPiperidine RingLoss of anesthetic effect nih.gov
Ropivacaine AnalogChange N-Alkyl from Propyl to n-ButylPiperidine RingPotentially altered activity profile

Stereochemical Influence on Pharmacological Properties

Stereochemistry plays a pivotal role in the pharmacology of many drugs, including local anesthetics. tandfonline.commdpi.com Ropivacaine is marketed as a pure S(-)-enantiomer, a decision based on stereoselective differences in efficacy and toxicity. nih.govresearchgate.net

For the related compound bupivacaine, which is often used as a racemic mixture, the R(+)-enantiomer is significantly more cardiotoxic than the S(-)-enantiomer. tandfonline.comekb.eg The S-isomers of these local anesthetics are generally less toxic. ekb.eg Ropivacaine's development as a single enantiomer was a deliberate strategy to reduce the potential for severe cardiovascular and central nervous system toxicity associated with bupivacaine. nih.govresearchgate.net While the S(-) and R(+) enantiomers may have comparable affinity for neuronal sodium channels, the difference in toxicity is a critical factor in their clinical utility. tandfonline.com Therefore, any rational design of this compound derivatives must carefully consider the stereochemistry to maintain a favorable safety profile.

Pharmacophore Modeling and Lead Optimization Strategies

Pharmacophore modeling is a crucial technique in drug discovery for identifying the essential three-dimensional arrangement of chemical features necessary for biological activity. researchgate.net For local anesthetics like ropivacaine and its analogs, the pharmacophore model generally includes a hydrophobic region, a hydrogen bond acceptor, and a positively ionizable group, which correspond to the aromatic ring, the amide carbonyl, and the tertiary amine, respectively. frontiersin.org These features are critical for the molecule's interaction with voltage-gated sodium channels, the primary target for local anesthetics. squarespace.com

The introduction of an amino group at the 3-position of the phenyl ring of ropivacaine would significantly alter its electronic and steric properties, thereby influencing its interaction with the sodium channel. This modification would necessitate a re-evaluation of the existing pharmacophore model for ropivacaine analogs. The added amino group could serve as a hydrogen bond donor, potentially forming new interactions within the receptor binding site.

Lead optimization is an iterative process in drug development that aims to enhance the efficacy, selectivity, and pharmacokinetic properties of a lead compound. pion-inc.com In the context of this compound, lead optimization strategies would focus on fine-tuning the molecule's structure to achieve a desirable balance of potency and reduced toxicity.

Key objectives for the lead optimization of a this compound scaffold would include:

Improving Efficacy: Enhancing the compound's ability to block sodium channels. pion-inc.com

Enhancing Selectivity: Modifying the structure to minimize off-target effects. pion-inc.com

Optimizing Pharmacokinetic Properties: Improving absorption, distribution, metabolism, and excretion (ADME) characteristics. pion-inc.com

Strategies to achieve these objectives often involve bioisosteric replacement, scaffold hopping, and fragment-based design. numberanalytics.com For instance, the amino group in this compound could be further modified, or other substituents on the aromatic ring could be altered to modulate lipophilicity and basicity (pKa). The pKa is a critical determinant of the onset of action, as the un-ionized form of the drug penetrates the nerve membrane. squarespace.com

Molecular docking studies on ropivacaine analogs have provided insights into the structural requirements for local anesthetic activity, highlighting the importance of hydrophobic interactions and hydrogen bonds. researchgate.net Any lead optimization effort for this compound would heavily rely on such computational tools to predict the binding affinity and orientation of new analogs within the sodium channel. schrodinger.com

Research on ropivacaine analogs has explored various substitutions on both the phenyl ring and the piperidine moiety. researchgate.net These studies provide a valuable framework for the potential optimization of this compound. For example, the introduction of different alkyl or functional groups could be systematically evaluated for their impact on anesthetic properties.

Comparative Pre Clinical Research with Analogues and Parent Compounds

Comparison with Ropivacaine (B1680718) and Related Aminoamide Local Anesthetics (e.g., Bupivacaine, Lidocaine)

No research data is currently available that describes the specific molecular interactions of 3-Amino Ropivacaine with target proteins, such as voltage-gated sodium channels, or how these interactions might differ from those of Ropivacaine, Bupivacaine, or Lidocaine.

Information regarding the metabolic profile of this compound is not present in the reviewed literature. Studies detailing its absorption, distribution, metabolism, and excretion (ADME) properties, and how they compare to the well-documented metabolic pathways of Ropivacaine, Bupivacaine, and Lidocaine, have not been published.

There is an absence of published studies investigating the cellular mechanisms of this compound. Therefore, a comparison of its effects on cellular models against other aminoamide local anesthetics cannot be provided.

Evaluation of Differential Biological Effects in Pre-clinical Models

No pre-clinical studies evaluating the biological effects of this compound in animal or in vitro models are available in the scientific literature.

Research on Chiral Specificity in Pharmacological Activity and Metabolism

Given that this compound is a derivative of Ropivacaine (which is an S-enantiomer), its chiral specificity would be of significant interest. However, there is no available research on the pharmacological activity or metabolism of different potential stereoisomers of this compound.

Q & A

Basic: What experimental methodologies are recommended for synthesizing and characterizing 3-Amino Ropivacaine?

Answer:

  • Synthesis : Use chiral synthesis techniques to ensure enantiomeric purity, as stereochemistry impacts pharmacological activity. For example, asymmetric hydrogenation or resolution methods can isolate the desired enantiomer .
  • Characterization : Employ nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>98%), and mass spectrometry (MS) for molecular weight verification. Physical properties (e.g., melting point, solubility) should align with IUPAC guidelines .
  • Documentation : Follow journal-specific protocols (e.g., Medicinal Chemistry Research) for reporting synthetic steps, reagent sources, and analytical data .

Basic: What in vitro and in vivo assays are standard for evaluating this compound’s efficacy?

Answer:

  • Binding assays : Measure affinity to sodium ion channels using radioligand displacement (e.g., ³H³H
    batrachotoxin) .
  • Functional assays : Assess blockade of neuronal action potentials in isolated nerve preparations (e.g., rat sciatic nerve) .
  • Animal models : Use rodent models to determine median effective dose (ED₅₀) for analgesia or toxicity. For example, sequential experimental designs can optimize dose escalation and minimize subject numbers .

Advanced: How can researchers resolve contradictions in reported analgesic efficacy across studies?

Answer:

  • Analyze experimental variables : Differences in species (e.g., rats vs. humans), administration routes (epidural vs. intraperitoneal), or scoring systems (e.g., visual analog scales vs. behavioral indices) may explain discrepancies .
  • Control for confounders : Standardize variables like pH (ropivacaine’s potency decreases in acidic environments) and co-administered adjuvants (e.g., dexamethasone) .
  • Meta-analysis : Apply statistical frameworks to harmonize data from heterogeneous studies, focusing on effect sizes and confidence intervals .

Advanced: What mechanisms underlie this compound’s induction of oxidative stress in endothelial cells?

Answer:

  • ROS quantification : Use live-cell imaging with fluorescent dyes (e.g., DCFH-DA for total ROS, MitoSOX for superoxide) to visualize oxidative stress in human umbilical vein endothelial cells (HUVECs) .
  • Gene expression profiling : Perform qPCR to assess redox-related genes (e.g., SOD1, GPX4). For example, 0.1% ropivacaine downregulates SOD1 by 2.5-fold after 24 hours .
  • Intervention studies : Co-treatment with antioxidants (e.g., N-acetylcysteine) can isolate causal pathways .

Translational: How can preclinical findings on this compound’s anticancer effects be validated for clinical relevance?

Answer:

  • Mechanistic validation : Replicate in vitro results (e.g., suppression of renal cell carcinoma migration via lncRNA RMRP/EZH2/CCDC65 axis) using patient-derived tumor organoids .
  • Dose translation : Calculate human-equivalent doses (HED) from animal studies using body surface area normalization .
  • Ethical frameworks : Align with FINER criteria (Feasible, Novel, Ethical, Relevant) to design trials balancing efficacy and toxicity .

Methodological: What statistical approaches are optimal for analyzing dose-response relationships?

Answer:

  • Nonlinear regression : Fit sigmoidal curves to calculate EC₅₀/IC₅₀ values (e.g., GraphPad Prism’s log[inhibitor] vs. response model) .
  • Sequential methods : Use up-and-down designs (e.g., Dixon’s method) to reduce animal use while estimating ED₅₀ for convulsive thresholds .
  • Sensitivity analysis : Evaluate robustness of results to outliers or missing data .

Reproducibility: How can researchers ensure replication of this compound studies?

Answer:

  • Detailed protocols : Report exact concentrations, vehicle compositions (e.g., saline vs. lipid emulsions), and equipment settings .
  • Data sharing : Deposit raw datasets (e.g., spectral files, dose-response curves) in repositories like Figshare or Zenodo .
  • Reagent validation : Use certified reference materials (e.g., NIST standards) for analytical comparisons .

Ethical: What frameworks guide ethical experimental design for this compound research?

Answer:

  • PICO framework : Define Population (e.g., postoperative patients), Intervention (dose/route), Comparison (e.g., bupivacaine), and Outcomes (pain scores, adverse events) .
  • Institutional Review : Submit protocols to ethics committees for approval, ensuring compliance with the 3Rs (Replacement, Reduction, Refinement) in animal studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.